Cas no 473-68-7 (3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid)
3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid is a cyclobutane derivative featuring both acetyl and carboxylic acid functional groups. Its unique structure, characterized by a substituted cyclobutane ring, makes it a valuable intermediate in organic synthesis, particularly for constructing complex cyclic frameworks. The presence of the acetyl group enhances reactivity for further derivatization, while the carboxylic acid moiety allows for versatile transformations, such as esterification or amidation. The dimethyl substitution at the 2-position contributes to steric stability, influencing selectivity in reactions. This compound is of interest in pharmaceutical and agrochemical research, where its rigid cyclobutane core may impart desirable conformational properties to target molecules.
473-68-7 structure
Product Name:3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid
CAS No:473-68-7
MF:C9H14O3
MW:170.205663204193
CID:2050871
PubChem ID:5260157
Update Time:2025-06-07
3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- (+-)-2.2-Dimethyl-3c-acetyl-cyclobutan-carbonsaeure-(1r)
- (+-)-cis-pinononoic acid
- (+-)-cis-Pinononsaeure
- (1R,3S)-3-Acetyl-2,2-dimethylcyclobutanecarboxylic acid
- cis-(2,2-dimethyl-3-acetylcyclobutyl)formic acid
- cis-3-acetyl-2,2-dimethylcyclobutylmethanoic acid
- cis-nor-pinonic acid
- cis-norpinonic acid
- 3-acetyl-2,2-dimethylcyclobutanecarboxylic acid
- 3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid
- 473-68-7
- 28587-41-9
- 3-acetyl-2,2-dimethylcyclobutane-1-carboxylicacid
- MFCD18829754
- PB42469
- rac-(1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid
- 3-acetyl-2,2-dimethylcyclobutane carboxylic acid
- Cyclobutanecarboxylic acid, 3-acetyl-2,2-dimethyl-
- SCHEMBL965467
- DBA58741
- DB-252325
- SY205026
- SB11521
- EN300-109374
-
- Inchi: 1S/C9H14O3/c1-5(10)6-4-7(8(11)12)9(6,2)3/h6-7H,4H2,1-3H3,(H,11,12)
- InChI Key: VZUKBNZKASVATD-UHFFFAOYSA-N
- SMILES: OC(C1CC(C(C)=O)C1(C)C)=O
Computed Properties
- Exact Mass: 170.094294304Da
- Monoisotopic Mass: 170.094294304Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 54.4Ų
3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-109374-0.05g |
3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid |
473-68-7 | 95% | 0.05g |
$864.0 | 2023-10-27 | |
| Enamine | EN300-109374-0.1g |
3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid |
473-68-7 | 95% | 0.1g |
$904.0 | 2023-10-27 | |
| Enamine | EN300-109374-0.25g |
3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid |
473-68-7 | 95% | 0.25g |
$946.0 | 2023-10-27 | |
| Enamine | EN300-109374-0.5g |
3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid |
473-68-7 | 95% | 0.5g |
$987.0 | 2023-10-27 | |
| Enamine | EN300-109374-1.0g |
3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid |
473-68-7 | 1g |
$1029.0 | 2023-05-26 | ||
| Enamine | EN300-109374-2.5g |
3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid |
473-68-7 | 95% | 2.5g |
$2014.0 | 2023-10-27 | |
| Enamine | EN300-109374-5.0g |
3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid |
473-68-7 | 5g |
$2981.0 | 2023-05-26 | ||
| Enamine | EN300-109374-10.0g |
3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid |
473-68-7 | 10g |
$4421.0 | 2023-05-26 | ||
| Enamine | EN300-109374-1g |
3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid |
473-68-7 | 95% | 1g |
$1029.0 | 2023-10-27 | |
| Enamine | EN300-109374-5g |
3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid |
473-68-7 | 95% | 5g |
$2981.0 | 2023-10-27 |
3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid Related Literature
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
473-68-7 (3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
CN Supplier
Bulk
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk